PsD2 (Pisum sativum defensin is a 47-amino-acid, 5.4 kDa cysteine-rich antimicrobial peptide belonging to the plant defensin family, isolated from garden pea (Pisum sativum) seeds. It adopts a canonical cysteine-stabilized alpha-beta (CSαβ) fold stabilized by four disulfide bridges, with its three-dimensional structure determined by NMR spectroscopy (PDB ID: 6NOM).
Molecular Formula
Molecular Weight
Cat. No.B1576740
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
PsD2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes
10 mg / 50 mg / 100 mg / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
PsD2 Antifungal Peptide: Baseline Characterization and Research-Grade Specifications
PsD2 (Pisum sativum defensin 2) is a 47-amino-acid, 5.4 kDa cysteine-rich antimicrobial peptide belonging to the plant defensin family, isolated from garden pea (Pisum sativum) seeds [1]. It adopts a canonical cysteine-stabilized alpha-beta (CSαβ) fold stabilized by four disulfide bridges, with its three-dimensional structure determined by NMR spectroscopy (PDB ID: 6NOM) [2]. PsD2 exhibits broad-spectrum antifungal activity, with its mechanism dependent upon preferential binding to fungal membrane lipid components, specifically glucosylceramide (GlcCer) and ergosterol [1][3]. The peptide demonstrates potent in vitro activity against planktonic cells and biofilms of clinically relevant filamentous fungi, including Aspergillus nidulans, Aspergillus niger, and Aspergillus versicolor [3][4].
[1] Almeida MS, Cabral KM, Zingali RB, Kurtenbach E. Characterization of two novel defense peptides from pea (Pisum sativum) seeds. Arch Biochem Biophys. 2000;378(2):278-286. doi:10.1006/abbi.2000.1824 View Source
[2] PDBsum entry: 6nom. Pisum sativum defensin 2 (Psd2). European Bioinformatics Institute. View Source
[3] Corrêa-Almeida C, Borba-Santos LP, Rollin-Pinheiro R, Barreto-Bergter E, Rozental S, Kurtenbach E. Characterization of Aspergillus nidulans Biofilm Formation and Structure and Their Inhibition by Pea Defensin Psd2. Front Mol Biosci. 2022;9:795255. doi:10.3389/fmolb.2022.795255 View Source
[4] Amaral VSG, Fernandes CM, Felício MR, et al. Psd2 pea defensin shows a preference for mimetic membrane rafts enriched with glucosylceramide and ergosterol. Biochim Biophys Acta Biomembr. 2019;1861(4):713-728. doi:10.1016/j.bbamem.2018.12.020 View Source
Why Generic Substitution of PsD2 with Other Plant Defensins or Antifungal Agents Is Scientifically Unjustified
The interchangeability of PsD2 with closely related defensins—even within the Pisum sativum family—is not supported by experimental evidence. PsD2 and its co-isolated homolog Psd1 exhibit markedly divergent antifungal potency profiles against identical fungal strains, underscoring that amino acid sequence variations confer non-redundant functional specificities [1]. Moreover, PsD2's mechanism of action involves a unique and critical dependency on the C9-methylation of the sphingoid base in fungal glucosylceramide, a structural feature not uniformly recognized by other plant defensins [2]. This molecular recognition signature dictates both its species-specific activity and its selectivity profile. Consequently, substituting PsD2 with a generic plant defensin, or with a conventional antifungal like itraconazole, risks either complete loss of efficacy against target biofilm-forming species or introduction of unanticipated off-target effects, as detailed in the quantitative evidence that follows [3][4].
[1] Almeida MS, Cabral KM, Zingali RB, Kurtenbach E. Characterization of two novel defense peptides from pea (Pisum sativum) seeds. Arch Biochem Biophys. 2000;378(2):278-286. doi:10.1006/abbi.2000.1824 View Source
[2] Amaral VSG, Fernandes CM, Felício MR, et al. Psd2 pea defensin shows a preference for mimetic membrane rafts enriched with glucosylceramide and ergosterol. Biochim Biophys Acta Biomembr. 2019;1861(4):713-728. doi:10.1016/j.bbamem.2018.12.020 View Source
[3] Corrêa-Almeida C, Borba-Santos LP, Rollin-Pinheiro R, Barreto-Bergter E, Rozental S, Kurtenbach E. Characterization of Aspergillus nidulans Biofilm Formation and Structure and Their Inhibition by Pea Defensin Psd2. Front Mol Biosci. 2022;9:795255. doi:10.3389/fmolb.2022.795255 View Source
[4] Amaral VSG, et al. Lack of hemolytic activity by Psd2 suggests specific recognition of fungal-like membranes. Biochim Biophys Acta Biomembr. 2019;1861(4):713-728. doi:10.1016/j.bbamem.2018.12.020 View Source
Quantitative Differentiation Evidence: PsD2 versus Psd1 and Conventional Antifungals in Head-to-Head and Cross-Study Comparisons
Differential Antifungal Potency of PsD2 Compared to Psd1 Against Aspergillus versicolor
Despite being co-isolated from the same source, PsD2 exhibits substantially greater antifungal potency against Aspergillus versicolor compared to its homolog Psd1. This difference highlights that minor sequence variations translate into significant functional divergence .
≥14.7-fold lower MIC for PsD2 (approximate lower bound)
Conditions
Microdilution assay against Aspergillus versicolor planktonic cells
Why This Matters
This quantifiable difference in potency against a clinically relevant fungal species directly informs compound selection for research programs targeting A. versicolor infections.
Selective Membrane Recognition: PsD2 Preferentially Binds Fungal Glucosylceramide over Cholesterol
Surface plasmon resonance (SPR) analysis demonstrates that PsD2 exhibits a higher binding affinity for lipid vesicles mimicking fungal membranes (containing glucosylceramide and ergosterol) compared to those mimicking mammalian membranes (containing cholesterol). This biochemical preference is the mechanistic basis for its observed lack of hemolytic activity [1].
Higher affinity for POPC vesicles containing GlcCer + Erg (70:30) than for POPC + cholesterol vesicles
Comparator Or Baseline
Mammalian-mimetic membrane containing cholesterol
Quantified Difference
Qualitative but consistent and statistically significant preference for fungal-mimetic vesicles
Conditions
Surface plasmon resonance (SPR) analysis using POPC-based lipid vesicles
Why This Matters
This evidence directly supports the use of PsD2 in experimental systems where selective antifungal activity without mammalian cell toxicity is a critical requirement, distinguishing it from broad-spectrum cytotoxic agents.
[1] Amaral VSG, Fernandes CM, Felício MR, et al. Psd2 pea defensin shows a preference for mimetic membrane rafts enriched with glucosylceramide and ergosterol. Biochim Biophys Acta Biomembr. 2019;1861(4):713-728. doi:10.1016/j.bbamem.2018.12.020 View Source
Biofilm Inhibition by PsD2 in A. nidulans: A Dose-Dependent Reduction in Viability and Biomass
PsD2 demonstrates a quantifiable, dose-dependent inhibition of A. nidulans biofilm formation, a critical virulence factor. At a concentration of 10 µM, PsD2 achieved approximately 50% reduction in biofilm viability and biomass, an effect comparable to the established clinical antifungal itraconazole used as a positive control [1].
Itraconazole (10 µM) achieved a similar level of inhibition
Quantified Difference
Comparable efficacy to a clinical antifungal standard in a 48-hour biofilm assay
Conditions
A. nidulans biofilm formed on polystyrene over 48 hours; viability assessed by XTT, biomass by crystal violet
Why This Matters
This demonstrates PsD2's activity against a key fungal pathogenicity trait (biofilm) at concentrations comparable to a clinical drug, supporting its selection for studies focused on biofilm-associated infections where conventional agents often fail.
[1] Corrêa-Almeida C, Borba-Santos LP, Rollin-Pinheiro R, Barreto-Bergter E, Rozental S, Kurtenbach E. Characterization of Aspergillus nidulans Biofilm Formation and Structure and Their Inhibition by Pea Defensin Psd2. Front Mol Biosci. 2022;9:795255. doi:10.3389/fmolb.2022.795255 View Source
Crucial Role of GlcCer C9-Methylation for PsD2 Antifungal Activity
The antifungal efficacy of PsD2 is strictly dependent on the presence of a C9-methyl group on the sphingoid base of fungal glucosylceramide. Fungal cells deficient in this specific structural feature exhibit significant resistance to PsD2, establishing a unique molecular checkpoint not required by many other defensins [1].
Antifungal activity dependency on specific lipid structure
Target Compound Data
Active against wild-type fungi; activity abolished or reduced in C9-methyltransferase-deficient mutants
Comparator Or Baseline
Other plant defensins may not share this strict structural requirement
Quantified Difference
Qualitative difference (presence vs. absence of activity) with a known molecular determinant
Conditions
Activity assays against A. nidulans strains with defined genetic lesions in sphingolipid biosynthesis
Why This Matters
This defined structure-activity relationship enables more rational experimental design and helps predict the spectrum of activity against various fungal species based on their membrane lipid composition.
[1] Amaral VSG, Fernandes CM, Felício MR, et al. Psd2 pea defensin shows a preference for mimetic membrane rafts enriched with glucosylceramide and ergosterol. Biochim Biophys Acta Biomembr. 2019;1861(4):713-728. doi:10.1016/j.bbamem.2018.12.020 View Source
Quantitative Impact of PsD2 on A. nidulans Biofilm Architecture and Extracellular Matrix
Beyond mere growth inhibition, PsD2 (10 µM) significantly reduces extracellular matrix (ECM) production by 40% and causes marked hyphal shortening and inhibition of conidiophore formation in A. nidulans biofilms [1].
Inhibition of extracellular matrix (ECM) production
Target Compound Data
40% reduction in ECM
Comparator Or Baseline
Untreated control biofilm (0% reduction)
Quantified Difference
40% absolute reduction in a key biofilm component
Conditions
A. nidulans biofilm on polystyrene, 48 h, assessed by Safranin O staining
Why This Matters
This quantifies PsD2's impact on biofilm integrity, demonstrating a disruptive effect beyond simple growth arrest that is highly relevant for studies aimed at eradicating or preventing fungal biofilms.
[1] Corrêa-Almeida C, Borba-Santos LP, Rollin-Pinheiro R, Barreto-Bergter E, Rozental S, Kurtenbach E. Characterization of Aspergillus nidulans Biofilm Formation and Structure and Their Inhibition by Pea Defensin Psd2. Front Mol Biosci. 2022;9:795255. doi:10.3389/fmolb.2022.795255 View Source
Confirmation of Selectivity: PsD2 Lacks Hemolytic Activity Against Human Erythrocytes
PsD2 demonstrates a favorable selectivity profile, showing no detectable hemolytic activity against human erythrocytes even at high concentrations. This lack of mammalian cell toxicity correlates with its low affinity for cholesterol-containing membranes and stands in contrast to many membrane-active antifungal peptides that exhibit significant hemolysis [1].
Hemolytic activitySelectivityCytotoxicity
Evidence Dimension
Hemolytic activity (toxicity to human cells)
Target Compound Data
No hemolytic activity detected
Comparator Or Baseline
Many membrane-active antimicrobial peptides exhibit hemolytic activity at similar concentrations
Quantified Difference
Absence of hemolysis vs. typical hemolytic profiles of comparator peptides
Conditions
Human erythrocyte hemolysis assay
Why This Matters
This evidence supports the selection of PsD2 for applications requiring low toxicity to mammalian cells, a key differentiator from other membrane-active antifungal peptides and a critical factor for in vivo or cell culture applications.
Hemolytic activitySelectivityCytotoxicity
[1] Amaral VSG, et al. Lack of hemolytic activity by Psd2 suggests specific recognition of fungal-like membranes. Biochim Biophys Acta Biomembr. 2019;1861(4):713-728. doi:10.1016/j.bbamem.2018.12.020 View Source
Optimal Research and Industrial Application Scenarios for PsD2 Based on Quantified Differentiating Evidence
Investigating Fungal Biofilm Disruption and Prevention in Aspergillus Models
Given PsD2's quantifiable efficacy in reducing A. nidulans biofilm viability, biomass, and extracellular matrix by approximately 50% and 40%, respectively, at 10 µM [1], this peptide is ideally suited as a tool compound or prototype for studying the mechanisms of fungal biofilm formation and disruption. Its activity is directly comparable to the clinical antifungal itraconazole in this model, making it a valuable alternative for research on biofilm-specific vulnerabilities.
The established dependency of PsD2 activity on the C9-methylation of fungal glucosylceramide [1] positions it as a specific chemical probe for dissecting the role of sphingolipid biosynthesis in fungal cell wall integrity and stress response. Research programs focused on fungal genetics or the development of inhibitors targeting glucosylceramide synthase will find PsD2 a highly specific tool for phenotypic validation.
Developing Selective Antifungal Leads with Low Mammalian Cytotoxicity
The combination of potent, quantifiable antifungal and antibiofilm activity [1][2] with a demonstrated lack of hemolytic activity [3] makes PsD2 a superior starting point for structure-activity relationship (SAR) studies and lead optimization campaigns aimed at generating new antifungal therapeutics. This profile distinguishes it from many membrane-active antifungal peptides that suffer from high mammalian cell toxicity, thereby reducing the need for extensive initial toxicity counter-screening.
Comparative Functional Genomics of Plant Defensins
The stark contrast in antifungal potency between PsD2 and its homolog Psd1, particularly against A. versicolor (0.34 µg/ml vs. <5.0 µg/ml) , provides a well-defined system for comparative structure-function analyses. Researchers can leverage PsD2 as a high-activity benchmark to identify the specific amino acid residues or structural motifs that dictate the potency and spectrum of action within the plant defensin family.
[1] Corrêa-Almeida C, Borba-Santos LP, Rollin-Pinheiro R, Barreto-Bergter E, Rozental S, Kurtenbach E. Characterization of Aspergillus nidulans Biofilm Formation and Structure and Their Inhibition by Pea Defensin Psd2. Front Mol Biosci. 2022;9:795255. doi:10.3389/fmolb.2022.795255 View Source
[2] Amaral VSG, Fernandes CM, Felício MR, et al. Psd2 pea defensin shows a preference for mimetic membrane rafts enriched with glucosylceramide and ergosterol. Biochim Biophys Acta Biomembr. 2019;1861(4):713-728. doi:10.1016/j.bbamem.2018.12.020 View Source
[3] Amaral VSG, et al. Lack of hemolytic activity by Psd2 suggests specific recognition of fungal-like membranes. Biochim Biophys Acta Biomembr. 2019;1861(4):713-728. doi:10.1016/j.bbamem.2018.12.020 View Source
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